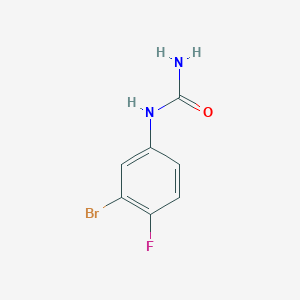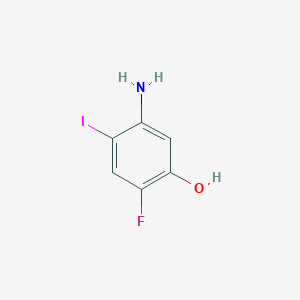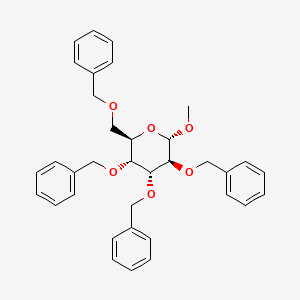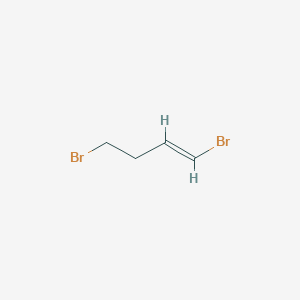
3-Bromo-4-fluorophenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluorophenylurea: is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophenylurea typically involves the reaction of 3-bromo-4-fluoroaniline with an isocyanate or a urea derivative. One common method is the reaction of 3-bromo-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The urea moiety can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, 3-Bromo-4-fluorophenylurea can undergo hydrolysis to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylureas can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-fluorophenylurea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and specialty chemicals. It can also be employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluorophenylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
3-Bromo-4-fluorophenol: This compound has a similar structure but lacks the urea moiety. It is used in the synthesis of various organic compounds.
3-Bromo-4-fluorodiphenyl ether: This compound contains an ether linkage instead of the urea group and is used in materials science and organic synthesis.
Uniqueness: 3-Bromo-4-fluorophenylurea is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with the urea moiety. This combination imparts specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C7H6BrFN2O |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
(3-bromo-4-fluorophenyl)urea |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) |
Clave InChI |
LZJVJZJYLGFHRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)












